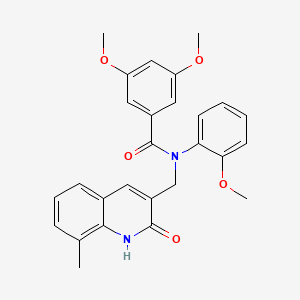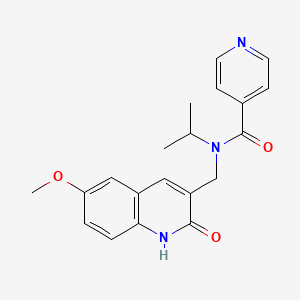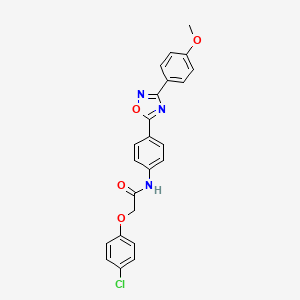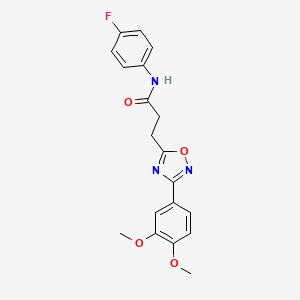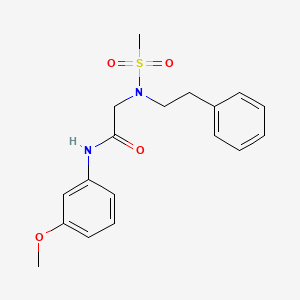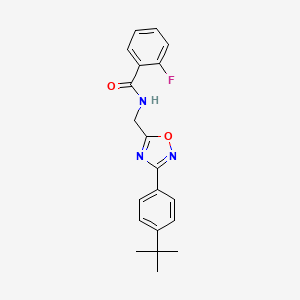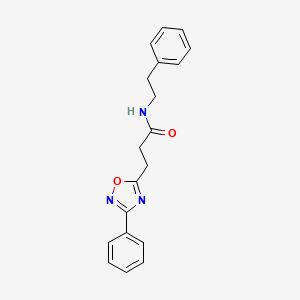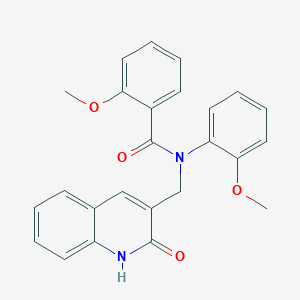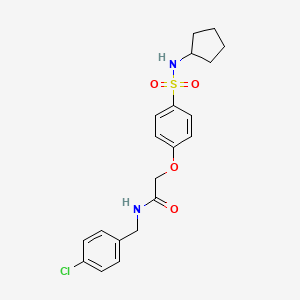
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokines and growth factors. JAK3 plays a critical role in the activation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide suppresses the production of cytokines and chemokines that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells, which are involved in the immune response. In addition, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been shown to improve physical function and reduce joint damage in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has several advantages for use in laboratory experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also orally bioavailable, which makes it easy to administer to animals or humans. However, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has some limitations as well. It has a relatively short half-life in the body, which may require frequent dosing. In addition, it can cause immunosuppression, which may increase the risk of infections.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of research is the investigation of the long-term safety and efficacy of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide in patients with autoimmune and inflammatory diseases. Finally, researchers are exploring the potential use of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(4-hydroxyphenoxy)acetic acid to form the intermediate 4-chlorobenzyl 2-(4-hydroxyphenoxy)acetate. This intermediate is then reacted with cyclopentylsulfonyl chloride in the presence of a base to form the final product, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-16-7-5-15(6-8-16)13-22-20(24)14-27-18-9-11-19(12-10-18)28(25,26)23-17-3-1-2-4-17/h5-12,17,23H,1-4,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULUXDLTUFQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



